9-ethyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)-9H-purine
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Overview
Description
9-ethyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)-9H-purine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with an ethyl group at the 9-position and a piperazine ring substituted with a trifluoromethylphenyl group at the 6-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)-9H-purine typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate precursors such as formamide and cyanamide.
Introduction of the Ethyl Group: The ethyl group can be introduced at the 9-position of the purine ring through alkylation reactions using ethyl halides under basic conditions.
Attachment of the Piperazine Ring: The piperazine ring can be attached to the purine core through nucleophilic substitution reactions, where the piperazine acts as a nucleophile.
Substitution with Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
9-ethyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the purine or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base or acid catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
9-ethyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as neuroprotective and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-ethyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)-9H-purine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.
Influencing Gene Expression: Affecting the expression of genes involved in inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 6-((3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propyl)(methyl)amino)quinoline-4-carboxylic acid
- Triazole-pyrimidine hybrids
- Indole derivatives
Uniqueness
9-ethyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperazine ring contributes to its ability to interact with various biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C19H21F3N6 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
9-ethyl-6-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]purine |
InChI |
InChI=1S/C19H21F3N6/c1-2-27-13-25-16-17(27)23-12-24-18(16)28-9-7-26(8-10-28)11-14-5-3-4-6-15(14)19(20,21)22/h3-6,12-13H,2,7-11H2,1H3 |
InChI Key |
ADQVXFDEXRMMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CCN(CC3)CC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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